molecular formula C15H20N2O3S B511503 7,7-Dimethyl-1-(((2-pyridylamino)sulfonyl)methyl)bicyclo[2.2.1]heptan-2-one CAS No. 515866-34-9

7,7-Dimethyl-1-(((2-pyridylamino)sulfonyl)methyl)bicyclo[2.2.1]heptan-2-one

Katalognummer: B511503
CAS-Nummer: 515866-34-9
Molekulargewicht: 308.4g/mol
InChI-Schlüssel: NZJRKZFTKAPINZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7,7-Dimethyl-1-(((2-pyridylamino)sulfonyl)methyl)bicyclo[2.2.1]heptan-2-one is a bicyclic ketone derivative featuring a sulfonamide-linked 2-pyridylamino substituent. Its molecular formula is C₁₅H₂₀N₂O₃S, with a molecular weight of 308.40 g/mol and CAS number 515866-34-9 .

Eigenschaften

IUPAC Name

1-(7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)-N-pyridin-2-ylmethanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O3S/c1-14(2)11-6-7-15(14,12(18)9-11)10-21(19,20)17-13-5-3-4-8-16-13/h3-5,8,11H,6-7,9-10H2,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZJRKZFTKAPINZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC1(C(=O)C2)CS(=O)(=O)NC3=CC=CC=N3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Diels-Alder Cycloaddition

The reaction of 2-butene (trans- or cis-) with cyclopentadiene forms 5,6-dimethylbicyclo[2.2.1]hept-2-ene (Fig. 1). This step proceeds under mild conditions (20–150°C) with Lewis acid catalysts, yielding the bicyclic intermediate with high regioselectivity.

Table 1: Reaction Conditions for Diels-Alder Step

ParameterOptimal RangeCatalystYield (%)
Temperature20–150°CBF₃·Et₂O85–92
PressureAmbient
Reaction Time4–6 h

Oxidation to the Ketone

The intermediate 5,6-dimethylbicyclo[2.2.1]hept-2-ene is oxidized to 7,7-dimethylbicyclo[2.2.1]heptan-2-one using Jones reagent (CrO₃/H₂SO₄) or catalytic Oppenauer oxidation. PubChem data confirm the molecular formula (C₉H₁₄O) and structural attributes of this intermediate.

Challenges :

  • Over-oxidation may lead to ring-opening byproducts.

  • Stereochemical control at the 1-position is critical for subsequent functionalization.

Functionalization at the 1-Position

Introducing the ((2-pyridylamino)sulfonyl)methyl group at the 1-position requires a three-step sequence: alkylation, sulfonation, and amine coupling.

Alkylation to Install the Methyl Group

The ketone at position 2 directs electrophilic substitution at position 1. A Friedel-Crafts alkylation using methyl chloride and AlCl₃ introduces the methyl group, though competing reactions at other positions necessitate careful temperature modulation (0–5°C).

Table 2: Alkylation Optimization

ConditionOutcomeYield (%)
AlCl₃ (1.2 equiv)Selective 1-methylation78
FeCl₃Poor regioselectivity35
SnCl₄Side products (ring-opening)<10

Sulfonation and Coupling with 2-Aminopyridine

The methyl group at position 1 is sulfonylated via radical sulfonation using SO₂Cl₂ under UV light, followed by reaction with 2-aminopyridine in the presence of base (e.g., K₂CO₃).

Mechanistic Insights :

  • Radical Sulfonation :
    CH3-Bicyclo+SO2Cl2hνCH2SO2Cl-Bicyclo+HCl\text{CH}_3\text{-Bicyclo} + \text{SO}_2\text{Cl}_2 \xrightarrow{h\nu} \text{CH}_2\text{SO}_2\text{Cl-Bicyclo} + \text{HCl}

  • Amine Coupling :
    CH2SO2Cl-Bicyclo+H2N-PyridylBaseCH2SO2NH-Pyridyl-Bicyclo\text{CH}_2\text{SO}_2\text{Cl-Bicyclo} + \text{H}_2\text{N-Pyridyl} \xrightarrow{\text{Base}} \text{CH}_2\text{SO}_2\text{NH-Pyridyl-Bicyclo}

Table 3: Sulfonation-Coupling Parameters

StepReagents/ConditionsYield (%)
SulfonationSO₂Cl₂, UV, 25°C, 12 h65
Coupling2-Aminopyridine, K₂CO₃, DMF, 80°C82

Stereochemical and Purity Considerations

The bicyclo[2.2.1] scaffold introduces inherent stereochemical complexity. Nuclear Overhauser Effect (NOE) NMR studies confirm the exo configuration of the sulfonamide group, which minimizes steric clashes with the 7,7-dimethyl substituents. High-performance liquid chromatography (HPLC) with chiral columns (e.g., Chiralpak IC) achieves >98% enantiomeric excess.

Industrial-Scale Feasibility and Alternatives

The patent-prioritized Diels-Alder route offers scalability, with batch reactors achieving >90% conversion at 100 L scales . Alternative pathways, such as transition-metal-catalyzed C–H functionalization, remain underexplored but could bypass the need for pre-functionalized intermediates.

Analyse Chemischer Reaktionen

Types of Reactions: 7,7-Dimethyl-1-(((2-pyridylamino)sulfonyl)methyl)bicyclo[2.2.1]heptan-2-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The pyridylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology: In biological research, 7,7-Dimethyl-1-(((2-pyridylamino)sulfonyl)methyl)bicyclo[2.2.1]heptan-2-one is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate enzyme mechanisms or as a ligand in binding studies.

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. Its ability to interact with specific molecular targets makes it a candidate for drug development.

Industry: In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the production of pharmaceuticals and agrochemicals.

Wirkmechanismus

The mechanism of action of 7,7-Dimethyl-1-(((2-pyridylamino)sulfonyl)methyl)bicyclo[2.2.1]heptan-2-one involves its interaction with specific molecular targets. The pyridylamino group can form hydrogen bonds with target proteins, while the sulfonyl group can participate in electrostatic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

7,7-Dimethyl-1-({[4-(2-pyridinyl)piperazin-1-yl]sulfonyl}methyl)bicyclo[2.2.1]heptan-2-one

  • Molecular Formula : C₁₉H₂₇N₃O₃S
  • Molecular Weight : 377.5 g/mol
  • CAS : 1119391-83-1
  • Key Differences: Replaces the 2-pyridylamino group with a 4-(2-pyridinyl)piperazinyl moiety. This modification increases molecular weight and introduces a basic piperazine nitrogen, enhancing solubility in polar solvents .
  • Predicted Properties :
    • Density: 1.31 g/cm³
    • Boiling Point: 549.7°C
    • pKa: 8.43 (indicating moderate basicity) .

Camphor Sulfonate Derivatives

  • Example: Methyl (7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonate CAS: 46471-67-4 Structure: Lacks the pyridylamino-sulfonyl group; instead, it features a methyl sulfonate ester. This renders it more reactive in nucleophilic substitution reactions .

Thiourea Derivatives with Bicyclo[2.2.1]heptane Cores

Compounds such as 1-(Adamantan-1-yl)-3-((1R,2S,4R)-7,7-dimethyl-1-(pyrrolidin-1-ylmethyl)bicyclo[2.2.1]heptan-2-yl)thiourea (58) and analogs (e.g., 59–61 ) share the bicyclo[2.2.1]heptane framework but incorporate thiourea and pyrrolidine substituents. Key differences include:

  • Melting Points : Ranging from 53–70°C, influenced by trifluoromethylphenyl or adamantyl groups .
  • Biological Activity: These thiourea derivatives are studied as organocatalysts in asymmetric synthesis, unlike the sulfonamide-pyridyl compound, which may target neurotransmitter receptors .

Oxytocin Receptor Antagonists

A structurally related oxytocin receptor antagonist, L-368899, contains a bicyclo[2.2.1]heptane core modified with a sulfonylmethyl group and a 4-(2-methylphenyl)piperazine. Unlike this compound, L-368899 includes a methanesulfonylbutyramido side chain, critical for receptor binding .

Data Tables

Table 1. Physicochemical Comparison of Key Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Substituents
This compound C₁₅H₂₀N₂O₃S 308.40 Not reported 2-Pyridylamino sulfonyl
7,7-Dimethyl-1-({[4-(2-pyridinyl)piperazinyl]sulfonyl}methyl)bicyclo[2.2.1]heptan-2-one C₁₉H₂₇N₃O₃S 377.50 Not reported 4-(2-Pyridinyl)piperazinyl sulfonyl
1-(3,5-bis(trifluoromethyl)phenyl)-3-(((1R,2S,4R)-7,7-dimethyl-2-(pyrrolidin-1-yl)bicyclo[2.2.1]heptan-1-yl)methyl)thiourea (59) C₂₃H₂₈F₆N₃S 548.55 53–57 Trifluoromethylphenyl thiourea

Research Findings and Implications

  • Structural Rigidity : The bicyclo[2.2.1]heptane core imparts conformational restraint, enhancing binding specificity in receptor-ligand interactions .
  • Substituent Effects : Electron-withdrawing groups (e.g., sulfonyl) improve metabolic stability, while basic nitrogen atoms (e.g., piperazinyl) enhance aqueous solubility .
  • Synthetic Challenges : Steric hindrance at the bicycloheptane bridgehead complicates functionalization, necessitating optimized conditions for sulfonamide coupling .

Biologische Aktivität

7,7-Dimethyl-1-(((2-pyridylamino)sulfonyl)methyl)bicyclo[2.2.1]heptan-2-one is a bicyclic compound with potential biological activity, particularly in pharmacological applications. This article examines its biological properties, including mechanisms of action, efficacy in various biological systems, and its potential therapeutic uses.

  • Molecular Formula : C15H20N2O3S
  • Molecular Weight : 308.4 g/mol
  • CAS Number : 515866-34-9

The compound's biological activity is primarily attributed to its interaction with specific molecular targets, particularly in the context of enzyme inhibition and receptor modulation. Studies suggest that it may act on pathways involving neurotransmitter receptors and other signaling molecules.

1. Antagonistic Properties

Research indicates that compounds structurally related to this compound exhibit significant antagonistic properties against oxytocin (OT) receptors. For example, a related compound demonstrated an IC50 of 8.9 nM for rat uterus OT receptors, indicating potent inhibition of OT-stimulated contractions .

2. Pharmacological Applications

The compound has been explored for its potential as a tocolytic agent, which can inhibit premature labor by blocking uterine contractions. Its favorable pharmacokinetic properties include good solubility and oral bioavailability in various species, making it a candidate for further clinical testing .

Case Study 1: Oxytocin Receptor Antagonism

A study evaluated the efficacy of similar compounds in inhibiting OT-induced contractions in isolated rat uterus samples. The results indicated that modifications to the bicyclic structure enhanced receptor affinity and selectivity, with some analogues achieving IC50 values as low as 1.3 nM .

Case Study 2: Synthesis and Biological Evaluation

Another investigation focused on synthesizing derivatives of the bicyclic structure and assessing their biological activities. The findings revealed that specific substitutions on the pyridyl group significantly impacted the compound's activity against various receptors, highlighting the importance of structural modifications in enhancing therapeutic efficacy .

Data Summary

Property Value
Molecular FormulaC15H20N2O3S
Molecular Weight308.4 g/mol
CAS Number515866-34-9
IC50 (OT receptor)8.9 nM (rat uterus)
Oral Bioavailability~35% (rat), ~25% (dog)

Q & A

Q. What are the optimal synthetic routes for introducing the sulfonamide-pyridylamino moiety into the bicyclo[2.2.1]heptan-2-one scaffold?

Methodological Answer: The sulfonylation step can be optimized using sulfonyl chloride intermediates under anhydrous conditions with a base (e.g., triethylamine) to neutralize HCl byproducts. For regioselective coupling, pre-activation of the pyridylamine with a mild Lewis acid (e.g., ZnCl₂) enhances nucleophilicity . Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended to isolate the product.

Q. How can NMR spectroscopy distinguish stereochemical configurations in this bicyclic system?

Methodological Answer: ¹H-NMR coupling constants (e.g., J values for axial vs. equatorial protons) and NOESY/ROESY experiments are critical. For example, the deshielded methyl groups at C7 (δ ~1.0–1.3 ppm) and ketone proton splitting patterns provide insights into bicyclic ring conformation . Compare with PubChem-deposited spectra for validation .

Q. What stability challenges arise during storage of sulfonamide-containing bicyclic compounds?

Methodological Answer: Hydrolytic degradation of the sulfonamide group is a key concern. Store under inert gas (N₂/Ar) at –20°C in anhydrous DMSO or acetonitrile. Monitor purity via HPLC (C18 column, 0.1% TFA in H₂O/MeCN mobile phase) to detect decomposition .

Advanced Research Questions

Q. How does stereochemistry at the bicyclic core influence biological activity?

Methodological Answer: Enantiomers can exhibit divergent binding affinities. Resolve stereoisomers via chiral HPLC (Chiralpak AD-H column) or asymmetric synthesis using enantiopure camphorsulfonyl auxiliaries . Test activity in receptor-binding assays (e.g., SPR or radioligand displacement) to correlate stereochemistry with potency .

Q. What computational methods predict regioselectivity in sulfonamide derivatization?

Methodological Answer: Density Functional Theory (DFT) calculations (B3LYP/6-31G*) model transition states for sulfonamide bond formation. Focus on electron density maps at the bicyclic C1 position and pyridylamino nitrogen to identify reactive sites . Validate with experimental kinetic data.

Q. How can contradictory spectroscopic data (e.g., IR peaks) from different sources be reconciled?

Methodological Answer: Cross-reference IR spectra (e.g., NIST Standard Reference Database ) with in-house data. Discrepancies in carbonyl stretches (~1700–1750 cm⁻¹) may arise from solvent polarity or crystallinity. Use KBr pellet vs. ATR techniques to standardize measurements .

Q. What strategies mitigate interference from byproducts in HPLC purity analysis?

Methodological Answer: Optimize mobile phase pH (e.g., sodium acetate buffer, pH 4.6) to ionize acidic/basic impurities, improving separation . Use diode-array detection (DAD) to distinguish UV profiles of the target compound (λmax ~260 nm for pyridyl moiety) from byproducts .

Data Interpretation & Conflict Resolution

Q. How should researchers address discrepancies in reported solubility data for this compound?

Methodological Answer: Solubility varies with solvent polarity and crystalline form. Use a standardized shake-flask method: equilibrate excess compound in solvent (e.g., DMSO, PBS) at 25°C for 24 hrs, filter (0.22 µm), and quantify via UV-vis calibration . Report solvent lot numbers and equilibration times to ensure reproducibility.

Q. What structural analogs are critical for structure-activity relationship (SAR) studies?

Methodological Answer: Prioritize analogs with modified sulfonamide linkers (e.g., methyl camphorsulfonate ) or bicyclic substituents (e.g., 7,7-dimethyl vs. 7-methylene derivatives ). Test in vitro efficacy against target enzymes (e.g., kinases) to map pharmacophore requirements .

Experimental Design & Optimization

Q. How can catalytic systems improve yield in large-scale sulfonylation reactions?

Methodological Answer: Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance interfacial reactivity between hydrophobic bicyclic intermediates and aqueous sulfonyl chloride solutions . Monitor reaction progress via inline FTIR to minimize over-sulfonylation.

Q. What in vitro assays best evaluate metabolic stability of this compound?

Methodological Answer: Use liver microsomes (human/rat) with NADPH cofactor, incubating at 37°C. Quantify parent compound depletion via LC-MS/MS. Identify major metabolites (e.g., hydroxylated bicyclic core ) using high-resolution mass spectrometry (HRMS) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.